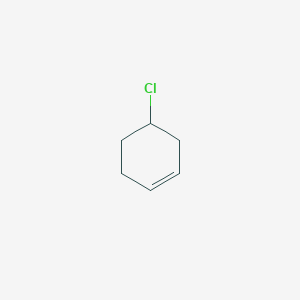

4-Chlorocyclohexene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chlorocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h1-2,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDVDTXDSDVLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40918791 | |

| Record name | 4-Chlorocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-65-4 | |

| Record name | 4-Chlorocyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorocyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorocyclohexene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 4-chlorocyclohexene (CAS No: 930-65-4). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Chemical Structure and Stereochemistry

This compound is a halogenated cycloalkene characterized by a six-membered carbon ring containing one double bond and a single chlorine substituent at the allylic position (C4). The presence of a chiral center at C4 means that this compound exists as a racemic mixture of two enantiomers: (R)-4-chlorocyclohexene and (S)-4-chlorocyclohexene.

The molecule's structure, featuring both a reactive double bond and a labile allylic chloride, makes it a versatile intermediate in organic synthesis.

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound. Data has been compiled from various sources, and discrepancies are noted where applicable.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 930-65-4 | [1][2] |

| Molecular Formula | C₆H₉Cl | [2][3] |

| Molecular Weight | 116.59 g/mol | [3] |

| Canonical SMILES | C1CC(CC=C1)Cl | [2] |

| InChIKey | NCDVDTXDSDVLPL-UHFFFAOYSA-N | [2] |

| Physical Properties | ||

| Physical State | Colorless to pale yellow liquid | [1] |

| Odor | Distinctive, characteristic of chlorinated hydrocarbons | [1] |

| Boiling Point | 50 °C 150 °C (at 760 mmHg)[2] 119.67 °C (392.82 K)[4] | [2][4] |

| Melting Point | -77.71 °C (195.44 K) | [4] |

| Density | 0.928 g/cm³ 1.02 g/cm³ | |

| Solubility | Water: 0.13 g/L (25 °C)[5] Soluble in organic solvents. | [1][5] |

| Refractive Index | 1.48 | |

| Thermodynamic Properties | ||

| Flash Point | 28.8 °C | |

| Vapor Pressure | 4.98 mmHg (at 25 °C) | |

| Computational Data | ||

| logP (Octanol/Water) | 2.33 - 2.4 | [4][5] |

Chemical Reactivity and Handling

This compound is a reactive compound primarily due to two functional sites: the carbon-carbon double bond and the allylic carbon-chlorine bond.

-

Electrophilic Addition : The double bond is susceptible to electrophilic addition reactions. For example, reaction with hydrogen halides like HCl will lead to the formation of dichlorocyclohexane isomers. The reaction proceeds via a carbocation intermediate, and both Markovnikov and anti-Markovnikov addition products can be formed, leading to a mixture of 1,3- and 1,4-dichlorocyclohexanes.[6]

-

Nucleophilic Substitution : The chlorine atom is at an allylic position, making it susceptible to nucleophilic substitution (SN1 and SN2 pathways), often leading to rearrangements.

-

Storage : Due to its reactivity and relatively low flash point, it should be stored in a cool, well-ventilated area, away from ignition sources. Recommended storage is at 2°C - 8°C in a tightly sealed container.

Experimental Protocols

A common method for the synthesis of this compound is the radical allylic chlorination of cyclohexene. This can be achieved using various reagents, including N-Chlorosuccinimide (NCS) or chlorine gas under specific conditions.

Protocol: Allylic Chlorination of Cyclohexene using N-Chlorosuccinimide (NCS)

Objective: To synthesize this compound via a radical substitution reaction.

Materials:

-

Cyclohexene

-

N-Chlorosuccinimide (NCS)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene and a slight molar excess of N-Chlorosuccinimide in carbon tetrachloride.

-

Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN). Alternatively, the flask can be irradiated with a UV lamp to initiate the reaction.

-

Reaction: Gently heat the mixture to reflux (approx. 77°C for CCl₄) for 1-2 hours. The reaction progress can be monitored by observing the consumption of the dense NCS, which will be replaced by the less dense succinimide byproduct.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold solvent.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Applications in Research and Drug Development

This compound serves as a key building block in organic synthesis. Its bifunctional nature allows for a wide range of transformations, making it valuable for creating complex molecular architectures. In drug development, it can be used as a precursor for synthesizing novel carbocyclic and heterocyclic scaffolds that are central to many pharmaceutical compounds. For instance, it has been utilized in the synthesis of lipid nanoparticles for potential use in skincare products. The ability to introduce functionality at both the double bond and the chlorinated carbon provides a strategic advantage in the design of new chemical entities.

References

- 1. CAS 930-65-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H9Cl | CID 13592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Cyclohexene, 4-chloro- (CAS 930-65-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Page loading... [wap.guidechem.com]

- 6. homework.study.com [homework.study.com]

4-Chlorocyclohexene (CAS 930-65-4): A Comprehensive Technical Guide to its Physical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical characteristics of 4-Chlorocyclohexene (CAS 930-65-4). The information is compiled and presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Core Physical and Chemical Properties

This compound is a cyclic organic compound with the chemical formula C₆H₉Cl. It is a colorless to pale yellow liquid with a distinctive odor characteristic of many chlorinated hydrocarbons.[1] The presence of a double bond within the cyclohexene ring and a chlorine atom substituent makes it a reactive intermediate in organic synthesis.[1]

Summary of Quantitative Data

The physical properties of this compound have been reported across various sources. The following tables summarize the available quantitative data for easy comparison. It is important to note that variations in reported values can arise from different experimental conditions and measurement techniques.

Table 1: General and Calculated Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉Cl | [1] |

| Molecular Weight | 116.59 g/mol | [1] |

| Canonical SMILES | C1CC(CC=C1)Cl | [1] |

| InChI Key | NCDVDTXDSDVLPL-UHFFFAOYSA-N | [1][2] |

| Vapor Pressure | 4.98 mmHg at 25°C | [3] |

| LogP | 2.33 | [3] |

Table 2: Experimental Physical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 50 °C | - | |

| 150 °C | at 760 mmHg | [2][3][4] | |

| 40-45 °C | at 13 Torr | [5][6] | |

| Density | 0.928 g/cm³ | - | |

| 1.02 g/cm³ | - | [2][3][4] | |

| 0.9286 g/cm³ | - | [5][6] | |

| Refractive Index | 1.48 | - | [3][4] |

| Flash Point | 28.8 °C | Closed Cup | [2][3][4] |

| Solubility | Insoluble in water.[1] Soluble in organic solvents such as chloroform, dichloromethane, and ethanol (slightly).[3][5] | - | [1][3][5] |

Experimental Protocols

While the specific experimental methods used to determine the above-listed values for this compound are not detailed in the available literature, this section outlines the standard and generally accepted protocols for measuring these key physical properties for a liquid organic compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Common Methods:

-

Distillation Method (ASTM D1078): This standard test method is used for determining the distillation (boiling) range of volatile organic liquids. A specified volume of the liquid is distilled under controlled conditions. The temperature of the vapor is recorded throughout the distillation process to determine the initial and final boiling points.

-

Capillary Method (Siwoloboff Method): A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the liquid. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.

Density Measurement

Density is the mass of a substance per unit of volume.

Common Methods:

-

Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty, then filled with the liquid, and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. This method is known for its high precision.

-

Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale on the hydrometer at the point where the surface of the liquid meets the stem.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material.

Common Method:

-

Abbe Refractometer: This instrument measures the refractive index by determining the critical angle of total reflection. A few drops of the liquid are placed between two prisms. Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the prisms and the liquid. The user adjusts the instrument until a boundary line is centered in the eyepiece, and the refractive index is read directly from a scale. Temperature control is crucial for accurate measurements.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Standard Method:

-

Pensky-Martens Closed-Cup Method (ASTM D93): This is a widely used standard for determining the flash point of combustible liquids. The liquid is heated in a closed cup at a slow, constant rate with constant stirring. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

Solubility Testing

Solubility tests determine the ability of a substance to dissolve in a particular solvent.

General Procedure:

A small, measured amount of the solute (this compound) is added to a specific volume of a solvent (e.g., water, ethanol, chloroform) in a test tube. The mixture is agitated, and the solubility is observed and categorized (e.g., soluble, partially soluble, insoluble). For quantitative measurements, the concentration of the saturated solution is determined.

Visualizations

Logical Relationship of Physical Properties

The following diagram illustrates the interconnectedness of the key physical properties of this compound.

Generalized Experimental Workflow for Chemical Characterization

This diagram outlines a typical workflow for the experimental determination of the physical characteristics of a liquid chemical like this compound.

References

Synthesis of 4-Chlorocyclohexene from Cyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of chlorocyclohexenes from cyclohexene is a classic example of competing reaction pathways in organic chemistry. While the user's query specifically requests information on the synthesis of 4-chlorocyclohexene, it is crucial to understand that the direct free-radical chlorination of cyclohexene predominantly yields 3-chlorocyclohexene through an allylic substitution mechanism. The formation of this compound is also observed, albeit typically as a minor product under specific free-radical conditions. This guide provides a comprehensive overview of the synthesis, mechanisms, and experimental protocols related to the chlorination of cyclohexene, with a focus on the formation of both 3- and this compound.

Introduction: Allylic vs. Vinylic Positions and Product Distribution

The chlorination of cyclohexene can proceed via two main pathways: electrophilic addition to the double bond or free-radical substitution at the allylic positions. The reaction conditions heavily influence the product distribution.

-

Electrophilic Addition: In the presence of a polar solvent and in the dark, chlorine undergoes electrophilic addition to the double bond of cyclohexene, yielding trans-1,2-dichlorocyclohexane.

-

Free-Radical Substitution: Under conditions that promote the formation of chlorine radicals (UV light, high temperatures, or radical initiators), substitution at the allylic positions (carbons adjacent to the double bond) is favored. In cyclohexene, the C3 and C6 positions are allylic. Abstraction of an allylic hydrogen leads to a resonance-stabilized allylic radical.

The allylic radical of cyclohexene has two resonance structures, which can lead to the formation of two isomeric products upon reaction with a chlorine radical or a chlorine molecule: 3-chlorocyclohexene and this compound. Kinetically, the formation of the conjugated 1,3-diene system precursor (leading to 3-chlorocyclohexene) is often favored. However, the formation of this compound is also documented. One study reported a product ratio of 1.00:0.60 for 3-chlorocyclohexene to this compound when chlorinating neat cyclohexene at 25°C in the dark under a nitrogen atmosphere, suggesting a spontaneous free-radical process.

Reaction Mechanisms

The primary mechanism for the formation of both 3- and this compound from cyclohexene is a free-radical chain reaction.

Signaling Pathway for Free-Radical Allylic Chlorination

Caption: Free-radical chain mechanism for allylic chlorination.

Experimental Protocols

Detailed experimental procedures for the synthesis of chlorocyclohexenes are not widely published in resources like Organic Syntheses. However, based on general procedures for allylic and free-radical chlorination, the following protocols can be adapted.

General Protocol for Photochemical Chlorination with Chlorine Gas

This method involves the direct use of chlorine gas and UV light. It is expected to produce a mixture of 3-chlorocyclohexene and this compound, along with other chlorinated products.

Materials:

-

Cyclohexene

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride - Caution: Toxic and carcinogenic )

-

UV lamp (e.g., mercury vapor lamp)

-

Reaction vessel with a gas inlet, condenser, and stirring mechanism

-

Gas washing bottle with sodium hydroxide solution (to trap excess chlorine)

-

Sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. The reaction vessel should be equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the liquid, a reflux condenser, and a gas outlet connected to a trap containing sodium hydroxide solution.

-

Charge the reaction vessel with cyclohexene and the inert solvent.

-

Position the UV lamp to irradiate the reaction mixture.

-

Start stirring and begin a slow stream of chlorine gas into the reaction mixture.

-

Monitor the reaction progress by gas chromatography (GC) to determine the ratio of starting material to products.

-

Once the desired conversion is reached, stop the chlorine flow and turn off the UV lamp.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by distillation.

-

The crude product can be purified by fractional distillation under reduced pressure to separate the isomeric chlorocyclohexenes.

General Protocol for Allylic Chlorination with N-Chlorosuccinimide (NCS)

NCS is a common and convenient reagent for allylic chlorination, often initiated by a radical initiator like AIBN or light.

Materials:

-

Cyclohexene

-

N-Chlorosuccinimide (NCS)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN)

-

Inert solvent (e.g., carbon tetrachloride or benzene - Caution: Both are toxic and carcinogenic )

-

Reaction flask with a reflux condenser and magnetic stirrer

-

Sodium bicarbonate solution (for washing)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexene and NCS in the inert solvent.

-

Add a catalytic amount of AIBN to the mixture.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours.

-

Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting crude product by fractional distillation.

General Experimental Workflow

Caption: General workflow for the synthesis of chlorocyclohexenes.

Data Presentation

The following tables summarize typical reaction conditions and product distributions for the chlorination of cyclohexene.

Table 1: Reaction Conditions for the Synthesis of Chlorocyclohexenes

| Chlorinating Agent | Initiator/Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Reference |

| Cl₂ (gas) | Dark, N₂ atmosphere | Neat | 25 | - | Poutsma, 1965 |

| N-Chlorosuccinimide | AIBN | CCl₄ | Reflux | - | General Procedure |

| Sulfuryl Chloride | AIBN | Cyclohexane | Reflux | - | [1] |

Table 2: Product Distribution in the Chlorination of Cyclohexene

| Chlorinating Agent | Product(s) | Ratio | Total Yield (%) | Reference |

| Cl₂ (in neat cyclohexene) | 3-Chlorocyclohexene, this compound | 1.00 : 0.60 | - | Poutsma, 1965 |

| 1-Chloro-1-(dimethylamino)-2-methyl-1-propene | 3-Chlorocyclohexene | - | 81 | [2] |

Table 3: Spectroscopic Data for 3-Chlorocyclohexene and this compound

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-Chlorocyclohexene | 5.9-6.1 (m, 2H, vinyl), 4.8-5.0 (m, 1H, CHCl), 1.6-2.4 (m, 6H, alkyl) | ~130 (vinyl), ~127 (vinyl), ~59 (CHCl), and alkyl carbons |

| This compound | 5.6-5.8 (m, 2H, vinyl), 4.3-4.5 (m, 1H, CHCl), 1.8-2.6 (m, 6H, alkyl) | ~126 (vinyl), ~60 (CHCl), and alkyl carbons |

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency. The data presented are approximate values based on typical spectra.

Purification and Characterization

The separation of 3-chlorocyclohexene and this compound can be challenging due to their similar boiling points. Fractional distillation under reduced pressure is the most common method for purification on a laboratory scale. Gas chromatography (GC) is an excellent analytical technique for determining the isomeric ratio and assessing the purity of the fractions.

Characterization of the products is typically performed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between the 3- and 4-chloro isomers based on the chemical shifts and coupling patterns of the vinylic and methine protons.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides information on the retention times of the isomers and their mass fragmentation patterns, confirming their molecular weight and structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of the C=C and C-Cl functional groups.

Conclusion

The synthesis of this compound from cyclohexene occurs concurrently with the formation of the major product, 3-chlorocyclohexene, through a free-radical allylic chlorination pathway. The product ratio is sensitive to reaction conditions. This guide provides a foundational understanding of the underlying mechanisms and outlines general experimental approaches for this transformation. For specific applications, optimization of reaction conditions and purification techniques is necessary to achieve the desired product distribution and purity. Researchers should exercise caution when handling the hazardous reagents and solvents mentioned in the protocols.

References

An In-depth Technical Guide to the Mechanism of Electrophilic Addition in 4-Chlorocyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of electrophilic addition reactions involving 4-chlorocyclohexene. The presence of a chlorine atom on the cyclohexene ring introduces complexities to the reaction pathway, influencing regioselectivity and stereoselectivity. This document outlines the key mechanistic steps, potential intermediates, and the resulting product distributions.

Core Principles of Electrophilic Addition to Alkenes

Electrophilic addition to alkenes is a fundamental organic reaction where an electrophile (E⁺) breaks the pi (π) bond of the alkene to form a new sigma (σ) bond, resulting in a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to form the final addition product. The regioselectivity of this reaction with unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.

The Influence of the 4-Chloro Substituent

The chloro-substituent at the C4 position of the cyclohexene ring exerts a significant influence on the electrophilic addition reaction through inductive and potential neighboring group participation effects. The electron-withdrawing inductive effect of the chlorine atom can destabilize a developing positive charge at the adjacent C3 and C5 positions.

Reaction with Hydrogen Halides (HX)

The addition of hydrogen halides, such as hydrogen chloride (HCl) or hydrogen bromide (HBr), to this compound proceeds via a carbocation intermediate. The initial protonation of the double bond can occur at either C1 or C2, leading to two possible secondary carbocation intermediates.

The treatment of (R)-4-chlorocyclohexene with HCl is known to produce a mixture of four dichlorocyclohexane products, highlighting the complexity of the reaction.

Mechanism of HX Addition:

The generally accepted mechanism for the electrophilic addition of HBr to an alkene involves a two-step process. The first step is the protonation of the double bond to form the more stable carbocation, which is the rate-determining step. The second step is the rapid attack of the bromide ion on the carbocation.

Potential Products and Stereochemistry

The reaction of this compound with a hydrogen halide (HX, where X = Cl, Br) can theoretically yield a variety of dichlorocyclohexane or bromochlorocyclohexane isomers. These include 1,2-, 1,3-, and 1,4-disubstituted cyclohexanes with various stereochemical relationships (cis/trans). The formation of these products is dependent on the stability of the carbocation intermediates and the possibility of rearrangements.

Reaction with Halogens (X₂)

The addition of halogens, such as chlorine (Cl₂) or bromine (Br₂), to alkenes typically proceeds through a bridged halonium ion intermediate rather than an open carbocation. This intermediate is formed by the interaction of the halogen with the π electrons of the double bond. The nucleophilic attack of the halide ion then occurs from the anti-face, leading to anti-addition products.

Mechanism of X₂ Addition:

In the case of bromine addition, the bromine molecule becomes polarized as it approaches the electron-rich double bond. The positive end of the bromine dipole acts as an electrophile. A key feature of this mechanism is the formation of a cyclic bromonium ion intermediate, which explains the observed anti-stereochemistry of the addition.

Anchimeric Assistance

A critical consideration in the electrophilic addition to this compound is the potential for anchimeric assistance, or neighboring group participation, by the chlorine atom at the C4 position. The lone pairs of electrons on the chlorine atom can participate in the stabilization of a developing positive charge at a nearby carbon through the formation of a bridged chloronium ion intermediate. This participation can influence both the rate and the stereochemical outcome of the reaction.

Data Presentation

Characterization of the product mixture from the electrophilic addition to this compound is crucial for understanding the reaction mechanism. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Dichlorocyclohexane Isomers

| Compound | C1 | C2 | C3 | C4 | Reference |

| cis-1,2-Dichlorocyclohexane | 62.9 | 62.9 | 30.4 | 22.1 | |

| trans-1,2-Dichlorocyclohexane | 65.1 | 65.1 | 33.8 | 24.2 | |

| cis-1,3-Dichlorocyclohexane | 60.5 | 28.9 | 60.5 | 42.1 | |

| trans-1,3-Dichlorocyclohexane | 59.8 | 31.5 |

An In-Depth Technical Guide to the Spectroscopic Data of 4-Chlorocyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorocyclohexene, a key intermediate in various chemical syntheses. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics. This document also outlines the experimental protocols for acquiring this data and presents a logical workflow for the structural elucidation of similar compounds.

Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The electron ionization (EI) mass spectrum reveals characteristic fragmentation patterns that are instrumental in its identification.

Data Presentation:

| Parameter | Value | Source |

| Molecular Formula | C₆H₉Cl | PubChem[1] |

| Molecular Weight | 116.59 g/mol | PubChem[1] |

| Major m/z Peaks | 80, 79, 81 | PubChem[1] |

Fragmentation Analysis:

The fragmentation of this compound under EI conditions is influenced by the presence of the double bond and the chlorine atom. The molecular ion peak (M⁺) is expected at m/z 116 (for ³⁵Cl) and 118 (for ³⁷Cl) in an approximate 3:1 ratio. The observed major peaks at m/z 80, 79, and 81 likely result from the loss of HCl (M-36) followed by rearrangements and further fragmentation. Cyclohexene compounds are also known to undergo retro-Diels-Alder reactions, which can contribute to the fragmentation pattern.[2]

Experimental Protocol:

A typical GC-MS analysis for a chlorinated hydrocarbon like this compound would involve the following steps:

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as dichloromethane or hexane.

-

Gas Chromatography (GC):

-

Injector: A split/splitless injector is used, typically at a temperature of 250°C.

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly employed.

-

Oven Program: The oven temperature is ramped to ensure separation from other components. A typical program might start at 50°C, hold for 2 minutes, and then ramp at 10°C/min to 250°C.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Analyzer: A quadrupole or ion trap mass analyzer is used.

-

Detection: The mass spectrum is recorded over a mass range of m/z 40-300.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its alkene and chloroalkane moieties.

Data Presentation:

| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Vibration Mode |

| =C-H (alkene) | ~3020-3050 | Stretching |

| C-H (alkane) | ~2830-2960 | Stretching |

| C=C (alkene) | ~1640-1660 | Stretching |

| C-Cl (chloroalkane) | ~600-800 | Stretching |

Note: The exact positions of the peaks can vary slightly based on the sample phase (e.g., vapor, liquid film).

Experimental Protocol:

FTIR spectra can be obtained using various techniques. For a liquid sample like this compound, the following protocol is common:

-

Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a solvent like carbon tetrachloride (CCl₄) can be used, though this is less common due to solvent absorptions.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates (or the solvent) is recorded first.

-

The sample is then placed in the IR beam path, and the sample spectrum is recorded.

-

The instrument's software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H1, H2 | 5.7 - 6.0 | Multiplet |

| H4 | 4.3 - 4.6 | Multiplet |

| H3, H5 (axial & equatorial) | 2.0 - 2.8 | Multiplets |

| H6 (axial & equatorial) | 1.8 - 2.4 | Multiplets |

Predicted ¹³C NMR Data:

| Carbon(s) | Predicted Chemical Shift (ppm) |

| C1, C2 | 125 - 130 |

| C4 | 55 - 65 |

| C3, C5 | 30 - 40 |

| C6 | 20 - 30 |

Note: These are predicted values. Actual chemical shifts can be influenced by the solvent and experimental conditions.

Experimental Protocol:

High-resolution NMR spectra are acquired using the following general procedure:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition for ¹H NMR:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the free induction decay (FID).

-

Typically, 16 to 64 scans are acquired to improve the signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans (often several hundred to thousands) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired FIDs are Fourier transformed, phase-corrected, and baseline-corrected to generate the final NMR spectra.

Spectroscopic Analysis Workflow

The structural elucidation of an unknown compound like this compound typically follows a logical progression of spectroscopic analyses. The following diagram illustrates this workflow.

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide to the Stability and Storage of 4-Chlorocyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chlorocyclohexene. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from its chemical properties, reactivity of analogous structures, and general principles of organic compound stability. The experimental protocols provided are templates that should be adapted and validated for specific applications.

Core Concepts: Chemical Stability of this compound

This compound is a halogenated cycloalkene. Its stability is primarily influenced by the presence of the allylic chloride functional group and the double bond within the cyclohexene ring. These structural features make the molecule susceptible to several degradation pathways.

Key Stability Concerns:

-

Hydrolysis: As an allylic chloride, the carbon-chlorine bond is activated towards nucleophilic substitution. This is due to the formation of a resonance-stabilized allylic carbocation upon cleavage of the C-Cl bond. Consequently, this compound is expected to be more readily hydrolyzed than its saturated analog, chlorocyclohexane. The hydrolysis product is likely 4-hydroxycyclohexene.

-

Dehydrohalogenation: In the presence of bases, this compound can undergo elimination reactions to form cyclohexadiene isomers. This is a common degradation pathway for alkyl halides.

-

Reaction with Acids, Bases, and Metals: One source indicates that this compound reacts with hydrogen chloride to form 4-chlorobenzene and hydrogen gas, with the reaction being mediated by acids, bases, or metals. This suggests a potential for complex degradation pathways under various chemical environments.

-

Oxidation: The double bond in the cyclohexene ring is susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage of the ring, depending on the oxidizing agent and reaction conditions.

Data Presentation: Properties and Storage Conditions

The following tables summarize the known physical and chemical properties of this compound, along with recommended storage and handling conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₉Cl |

| Molecular Weight | 116.59 g/mol |

| CAS Number | 930-65-4 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 154 °C at 760 mmHg |

| Density | 1.09 g/cm³ at 25 °C |

| Solubility | Insoluble in water; soluble in common organic solvents |

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation |

| Storage Temperature | 2°C to 8°C (Refrigeration) |

| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) |

| Container | Tightly sealed, light-resistant containers |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids, and some metals |

| Handling Precautions | Handle in a well-ventilated area, use personal protective equipment (gloves, safety glasses) |

Experimental Protocols

The following are example protocols for assessing the stability of this compound. These are general procedures and must be validated for the specific analytical method and instrumentation used.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

3.1.1. Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

3.1.2. Stress Conditions

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound or a solution in a sealed vial at 70°C for 48 hours.

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3.1.3. Analysis

Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating method, such as HPLC or GC-MS.

Stability-Indicating HPLC Method (Example)

-

Column: C18, 4.6 mm x 150 mm, 5 µm

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it can separate the parent compound from its degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

GC-MS is a powerful technique for the separation and identification of volatile degradation products.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all components.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight.

-

Data Analysis: Compare the mass spectra of the degradation products with a spectral library (e.g., NIST) for identification.

Mandatory Visualizations

The following diagrams illustrate potential degradation pathways and a general workflow for stability testing of this compound.

Reactivity of the Allylic Chloride in 4-Chlorocyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorocyclohexene is a versatile cyclic allylic chloride that serves as a valuable intermediate in organic synthesis and drug development. The reactivity of its allylic chloride is a subject of significant interest, as it can undergo a variety of nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound, with a focus on the mechanistic pathways it can follow, namely S(_N)1, S(_N)2, E1, and E2 reactions. This document summarizes key theoretical and computational data regarding its reactivity and outlines general experimental protocols for conducting and analyzing reactions involving this compound.

Introduction

The unique structural features of this compound, specifically the presence of a double bond allylic to a carbon-chlorine bond, confer a heightened reactivity compared to its saturated analogue, chlorocyclohexane. This enhanced reactivity is primarily attributed to the ability of the double bond to stabilize intermediates and transition states formed during substitution and elimination reactions. Understanding the delicate balance between these competing pathways is crucial for controlling reaction outcomes and effectively utilizing this compound as a synthetic building block.

The reaction of this compound can be influenced by several factors, including the nature of the nucleophile/base, the solvent polarity, and the reaction temperature. By carefully selecting these conditions, chemists can favor one mechanistic pathway over others, leading to the desired product in high yield.

Mechanistic Considerations

The reactivity of the allylic chloride in this compound is best understood by examining the four key mechanistic pathways: S(_N)1, S(_N)2, E1, and E2.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

Nucleophilic substitution reactions involve the replacement of the chloride ion by a nucleophile.

-

S(_N)1 Mechanism: This is a two-step mechanism that proceeds through a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the C-Cl bond to form a resonance-stabilized allylic carbocation. This carbocation can then be attacked by a nucleophile from either face, potentially leading to a mixture of stereoisomers. Polar protic solvents, such as water and ethanol, favor the S(_N)1 pathway by stabilizing the carbocation intermediate and the departing chloride ion.

-

S(_N)2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the chloride ion departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents, such as acetone or DMSO. The reaction proceeds with an inversion of stereochemistry at the carbon center.

The competition between S(_N)1 and S(_N)2 pathways for this compound is influenced by the reaction conditions. Weak nucleophiles and polar protic solvents will favor the S(_N)1 mechanism, while strong nucleophiles and polar aprotic solvents will favor the S(_N)2 mechanism.

Elimination Reactions (E1 and E2)

Elimination reactions result in the formation of a double bond through the removal of the chloride ion and a proton from an adjacent carbon.

-

E1 Mechanism: This is a two-step mechanism that shares the same carbocation intermediate as the S(_N)1 pathway. Following the formation of the carbocation, a weak base removes a proton from a neighboring carbon to form a double bond. E1 reactions are often in competition with S(_N)1 reactions and are favored by high temperatures and the use of non-nucleophilic, weak bases.

-

E2 Mechanism: This is a one-step, concerted mechanism where a strong base removes a proton from a carbon adjacent to the C-Cl bond, while simultaneously the C-Cl bond breaks and a double bond is formed. This pathway is favored by strong, bulky bases and is also promoted by higher temperatures.

Quantitative Data on Reactivity

Table 1: Calculated Activation Parameters for the Gas-Phase Elimination of this compound [1]

| Computational Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s |

| B3LYP/6-31G(d,p) | 175.3 | 1.38 x 10 |

| B3LYP/6-31++G(d,p) | 176.1 | 1.58 x 10 |

| MPW91PW91/6-31G(d,p) | 171.1 | 1.29 x 10 |

| MPW91PW91/6-31++G(d,p) | 172.0 | 1.48 x 10 |

| PBEPBE/6-31G(d,p) | 169.0 | 1.10 x 10 |

| PBEPBE/6-31++G(d,p) | 170.3 | 1.26 x 10 |

Note: These are theoretical values for the gas-phase reaction and may differ from experimental values in solution.

Experimental Protocols

The following are generalized experimental protocols for investigating the reactivity of this compound. Specific reaction times, temperatures, and purification methods will need to be optimized for each specific nucleophile and solvent system.

General Protocol for Solvolysis (S(_N)1/E1 Conditions)

This protocol is designed to favor unimolecular pathways by using a polar protic solvent which also acts as a weak nucleophile/base.

Materials:

-

This compound

-

Ethanol (or other suitable polar protic solvent)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Standard glassware for reflux and extraction

-

GC-MS or NMR for product analysis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (e.g., 0.1 M solution).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography.

-

Characterize the product(s) by GC-MS and NMR to determine the ratio of substitution (4-ethoxycyclohexene) to elimination (cyclohexadiene) products.

General Protocol for Nucleophilic Substitution with a Strong Nucleophile (S(_N)2 Conditions)

This protocol is designed to favor the bimolecular substitution pathway by using a strong nucleophile in a polar aprotic solvent.

Materials:

-

This compound

-

Sodium azide (or other strong nucleophile)

-

Dimethylformamide (DMF) (or other suitable polar aprotic solvent)

-

Water

-

Diethyl ether (or other suitable extraction solvent)

-

Standard glassware for reaction and extraction

-

GC-MS or NMR for product analysis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and sodium azide (1.2 eq) in DMF (e.g., 0.2 M solution).

-

Stir the reaction mixture at room temperature (or with gentle heating if necessary) and monitor its progress by TLC or GC.

-

Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product, 4-azidocyclohexene.

-

Purify the product by column chromatography if necessary.

-

Characterize the product by IR (for the azide stretch), NMR, and mass spectrometry.

Visualizations

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the key reaction pathways of this compound.

Experimental Workflow

The following diagram outlines a general experimental workflow for studying the reactivity of this compound.

Conclusion

The reactivity of the allylic chloride in this compound is a rich and complex area of study, with significant implications for synthetic chemistry and drug development. The competition between S(_N)1, S(_N)2, E1, and E2 pathways can be controlled by careful selection of reaction conditions. While detailed experimental kinetic data remains a subject for further investigation, the theoretical framework and general experimental protocols outlined in this guide provide a solid foundation for researchers and scientists working with this important chemical intermediate. Further experimental studies are warranted to provide quantitative data on the reaction rates of this compound with a variety of nucleophiles in different solvent systems, which would be invaluable to the scientific community.

References

Stereochemistry of Reactions Involving 4-Chlorocyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocyclohexene is a versatile bifunctional molecule incorporating both an alkene and an alkyl halide. This unique structural arrangement makes it a valuable synthon in organic synthesis, particularly for the preparation of substituted cyclohexene and cyclohexane derivatives, which are common motifs in pharmaceuticals and other biologically active compounds. The stereochemical outcome of reactions involving this compound is of paramount importance, as the spatial arrangement of substituents significantly influences the biological activity of the final products. This technical guide provides a comprehensive overview of the stereochemistry of nucleophilic substitution, electrophilic addition, and radical reactions involving this compound, with a focus on the underlying mechanistic principles, experimental considerations, and quantitative analysis of stereoisomeric products.

Conformational Analysis of this compound

The reactivity and stereochemical outcome of reactions at the C-4 position and the double bond of this compound are intrinsically linked to its conformational preferences. The molecule exists as a mixture of two rapidly interconverting chair-like conformers, with the chlorine atom occupying either an axial or an equatorial position.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the C-4 position of this compound can proceed through S(_N)1, S(_N)2, or neighboring group participation (NGP) mechanisms, each with distinct stereochemical consequences.

S(_N)2 Mechanism: Inversion of Configuration

The S(_N)2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to a complete inversion of stereochemistry at the reaction center. For this to occur with this compound, the nucleophile must approach the C-4 carbon from the side opposite to the C-Cl bond. Given the steric hindrance, S(_N)2 reactions are generally favored with unhindered primary and secondary substrates and strong, non-bulky nucleophiles in polar aprotic solvents.

Experimental Protocol (Conceptual): S(_N)2 reaction of (R)-4-chlorocyclohexene with sodium azide

-

Materials: (R)-4-chlorocyclohexene, sodium azide (NaN(_3)), dimethylformamide (DMF).

-

Procedure: To a solution of (R)-4-chlorocyclohexene in anhydrous DMF, add 1.2 equivalents of sodium azide. Stir the reaction mixture at 50-60 °C and monitor the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Analysis: The product, (S)-4-azidocyclohexene, is purified by column chromatography. The stereochemical outcome (inversion) can be confirmed by polarimetry and comparison of spectroscopic data (NMR, IR) with known standards.

S(_N)1 Mechanism: Racemization

The S(_N)1 mechanism proceeds through a carbocation intermediate. In the case of this compound, the departure of the chloride ion would lead to the formation of a secondary carbocation at C-4. This carbocation is planar, and the incoming nucleophile can attack from either face with equal probability, leading to a racemic mixture of products if the starting material is chiral. S(_N)1 reactions are favored for tertiary and secondary substrates, with weak nucleophiles in polar protic solvents.

Neighboring Group Participation (NGP): Retention of Configuration

A key feature of the reactivity of this compound is the potential for the (\pi)-bond of the alkene to act as an internal nucleophile. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can significantly influence both the rate and the stereochemistry of nucleophilic substitution reactions.

The participation of the double bond leads to the formation of a bridged, non-classical carbocation intermediate (a bicyclo[3.1.0]hexyl cation). The external nucleophile then attacks this intermediate, typically from the side opposite to the bridge, resulting in a net retention of configuration at the C-4 position. This occurs because the intramolecular attack of the (\pi)-bond proceeds with inversion, and the subsequent attack by the external nucleophile also proceeds with inversion, resulting in a double inversion, which is equivalent to retention.[1]

Logical Relationship of Nucleophilic Substitution Pathways

Caption: Nucleophilic substitution pathways of this compound.

Electrophilic Addition Reactions

The double bond in this compound is susceptible to electrophilic addition. The regiochemistry and stereochemistry of these reactions are influenced by the stability of the intermediate carbocation and the nature of the attacking electrophile and subsequent nucleophile.

Addition of Hydrogen Halides (HX)

The addition of hydrogen halides, such as HBr, to alkenes can proceed through either an ionic or a radical mechanism, leading to different regio- and stereochemical outcomes.

-

Ionic Addition: In the absence of radical initiators, the addition of HBr follows Markovnikov's rule, where the proton adds to the carbon of the double bond that bears more hydrogen atoms, leading to the more stable carbocation. In the case of this compound, protonation can occur at either C-1 or C-2, leading to two different secondary carbocations. The subsequent attack by the bromide ion can occur from either the syn or anti face relative to the hydrogen, leading to a mixture of diastereomers. The stereochemistry at C-4 can also influence the facial selectivity of the attack.

-

Radical Addition: In the presence of peroxides or UV light, the addition of HBr proceeds via a free radical mechanism. This reaction follows an anti-Markovnikov regioselectivity, where the bromine atom adds to the less substituted carbon of the double bond to form the more stable radical intermediate. Similar to the ionic addition, the subsequent hydrogen abstraction can occur from either face, leading to a mixture of diastereomers. Radical additions are generally not stereoselective and tend to produce a mixture of syn and anti addition products.[2]

A study on the radical and ionic addition of hydrogen bromide to 1-bromocyclohexene and 1-chlorocyclohexene revealed that radical addition in pentane leads to trans-addition products, suggesting a stereospecific pathway.[3][4] In contrast, ionic addition yielded the 1,1-dihalo products.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. The hydroboration step is a syn-addition of the B-H bond across the double bond. The subsequent oxidation with hydrogen peroxide occurs with retention of configuration at the carbon-boron bond.[5] When applied to this compound, this reaction would be expected to yield a mixture of diastereomeric chlorocyclohexanols, with the hydroxyl group predominantly at the C-2 position and syn to the hydrogen atom added at C-1.

Epoxidation and Ring Opening

Epoxidation of this compound with a peroxy acid would form a 4-chloro-1,2-epoxycyclohexane. The subsequent ring-opening of the epoxide can be catalyzed by either acid or base.

-

Acid-catalyzed ring opening: Under acidic conditions, the nucleophile attacks the more substituted carbon of the epoxide, leading to a trans-1,2-diol (if water is the nucleophile).[6][7]

-

Base-catalyzed ring opening: Under basic conditions, the nucleophile attacks the less substituted carbon in an S(N)2 fashion, also resulting in a trans-1,2-diol.[6]

The stereochemistry of the starting this compound will determine the absolute configuration of the resulting diol.

Experimental Workflow for Stereochemical Analysis

Caption: General workflow for the analysis of stereoisomeric products.

Radical Reactions

Free Radical Halogenation

Free radical halogenation of this compound can occur at the allylic positions (C-3 and C-6) or at the C-4 position. The selectivity of the reaction depends on the halogenating agent. Bromination is generally more selective than chlorination and will preferentially occur at the position that leads to the most stable radical intermediate. In the case of this compound, abstraction of a hydrogen atom from the C-3 or C-6 position would lead to a resonance-stabilized allylic radical. Abstraction from C-4 would lead to a secondary radical. Therefore, allylic halogenation is the expected major pathway.

The stereochemistry of radical reactions at a stereocenter generally leads to racemization because the intermediate radical is planar.[2] If a new stereocenter is formed adjacent to an existing one, a mixture of diastereomers will be produced.

Quantitative Data

While the principles of stereochemistry in these reactions are well-established, specific quantitative data for this compound is scarce in readily accessible literature. The following table provides a conceptual framework for the type of data that would be crucial for a comprehensive understanding and for synthetic planning. Researchers are encouraged to perform detailed product analysis using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy to determine the yields and ratios of stereoisomeric products in their specific reactions. The determination of enantiomeric excess (ee) and diastereomeric excess (de) is critical for evaluating the stereoselectivity of a reaction.[8]

Table 1: Conceptual Quantitative Data for Reactions of (R)-4-Chlorocyclohexene

| Reaction Type | Reagents | Conditions | Major Product(s) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Major Product |

| Nucleophilic Substitution | |||||

| S(_N)2 | NaN(_3), DMF | 60 °C | (S)-4-Azidocyclohexene | N/A | >95% (inversion) |

| S(_N)1 | H(_2)O, Acetone | 50 °C | (rac)-4-Hydroxycyclohexene | N/A | ~0% (racemization) |

| NGP | AgOAc, AcOH | Reflux | (R)-4-Acetoxycyclohexene | N/A | >90% (retention) |

| Electrophilic Addition | |||||

| Ionic Addition | HBr | -78 °C | 1-Bromo-4-chlorocyclohexane & 2-Bromo-4-chlorocyclohexane | Mixture | Mixture |

| Radical Addition | HBr, ROOR | UV light | 1-Bromo-3-chlorocyclohexane | Mixture | Mixture |

| Hydroboration-Oxidation | 1. BH(_3)-THF; 2. H(_2)O(_2), NaOH | 0 °C to RT | (1R,2R,4R)- and (1S,2S,4R)-4-Chlorocyclohexan-1,2-diol | Varies | Varies |

| Radical Halogenation | |||||

| Allylic Bromination | NBS, CCl(_4) | UV light | 3-Bromo-4-chlorocyclohexene & 6-Bromo-4-chlorocyclohexene | Mixture | Mixture |

Note: This table is illustrative. Actual results will depend on specific experimental conditions.

Conclusion

The stereochemistry of reactions involving this compound is a complex interplay of substrate conformation, reaction mechanism, and the nature of the reagents. A thorough understanding of these factors is essential for the stereoselective synthesis of desired target molecules. Nucleophilic substitution reactions can be directed towards inversion, racemization, or retention of configuration by careful choice of reaction conditions. Electrophilic additions to the double bond and radical reactions offer further avenues for functionalization, with their own characteristic stereochemical outcomes. While general principles provide a strong predictive framework, detailed experimental investigation and quantitative analysis are crucial for optimizing the stereoselectivity of any specific transformation involving this versatile synthetic building block. This guide serves as a foundational resource for researchers aiming to harness the full synthetic potential of this compound in a stereocontrolled manner.

References

- 1. researchgate.net [researchgate.net]

- 2. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 8. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

4-Chlorocyclohexene: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Chlorocyclohexene. The information is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this chemical safely in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct odor characteristic of many chlorinated hydrocarbons.[1] Its reactivity is influenced by the presence of both a double bond within the cyclohexene ring and a chlorine substituent.[1] This structure makes it susceptible to various chemical reactions, and as such, it is a valuable intermediate in organic synthesis.[1][2]

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H9Cl | [1][2][3][4] |

| Molecular Weight | 116.59 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Distinctive, characteristic of chlorinated hydrocarbons | [1] |

| Boiling Point | 150 °C at 760 mmHg | [2] |

| Flash Point | 28.8 °C | [2] |

| Density | 1.02 g/cm³ | [2] |

| Vapor Pressure | 4.98 mmHg at 25°C | [2] |

| Refractive Index | 1.48 | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform, dichloromethane, and ethanol (slightly) | [1][2] |

Table 2: Computed Properties of this compound

| Property | Value | Source |

| XLogP3 | 2.4 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 116.0392780 | [2] |

| Monoisotopic Mass | 116.0392780 | [3] |

| Topological Polar Surface Area | 0 Ų | [3] |

| Heavy Atom Count | 7 | [2] |

| Complexity | 76.2 | [2] |

Safety and Hazard Information

Hazard Identification:

Based on available data for similar chlorinated compounds, this compound is expected to be a flammable liquid and may cause skin, eye, and respiratory irritation.

Precautionary Statements (General for Chlorinated Solvents):

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]

-

P233: Keep container tightly closed.[5]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[5]

-

P242: Use only non-sparking tools.[5]

-

P243: Take precautionary measures against static discharge.[5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

Handling and Storage Precautions

Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the chemical.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of splashing, consider additional protective clothing.

Handling Procedures:

-

Avoid contact with skin and eyes.

-

Do not inhale vapors or mists.

-

Keep away from sources of ignition.

-

Use non-sparking tools.

-

Take measures to prevent the buildup of electrostatic charge.

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials, such as strong oxidizing agents and bases.

-

Recommended storage temperature is in a refrigerator, under an inert atmosphere.[2]

Experimental Protocols and Logical Workflows

While specific experimental protocols for this compound are not publicly documented, a logical workflow for its safe handling can be established based on general principles of laboratory safety for hazardous chemicals.

Caption: Safe handling workflow for this compound.

A hierarchical approach to hazard control should always be implemented when working with potentially hazardous chemicals like this compound.

Caption: Hierarchy of hazard controls for this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

After Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Flammable liquid. Vapors may form explosive mixtures with air. In case of fire, hazardous decomposition products such as carbon oxides and hydrogen chloride gas may be produced.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is important to treat this chemical as hazardous waste. Do not dispose of it in the regular trash or pour it down the drain.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to ensure that all safety precautions are strictly followed.

References

The Dawn of Allylic Chlorination: A Technical Guide to the Discovery and First Synthesis of 4-Chlorocyclohexene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical discovery and seminal synthesis of 4-chlorocyclohexene, a pivotal event in the field of organic chemistry. The development of methods for the selective halogenation of allylic positions opened up new avenues for the synthesis of complex molecules and continues to be a cornerstone of modern synthetic strategy. This document provides a detailed account of the first synthesis, a modern experimental protocol, and key physical and chemical data.

Discovery and a New Principle in Halogenation

The discovery of this compound is intrinsically linked to the pioneering work of Karl Ziegler and his colleagues on the allylic halogenation of unsaturated compounds. In their landmark 1942 publication, they established a new principle in organic synthesis: the substitution of a hydrogen atom at a carbon adjacent to a double bond (the allylic position) by a halogen. This was a significant departure from the typical addition of halogens across the double bond.

Ziegler's critical innovation was the use of N-haloimides, such as N-chlorosuccinimide (NCS), as halogenating agents in the presence of a radical initiator. This method, which became known as the Wohl-Ziegler reaction, allowed for the selective introduction of a halogen at the allylic position, leaving the double bond intact. The reaction proceeds via a free-radical chain mechanism, a novel concept at the time. While Ziegler's paper covered the broader principle of allylic halogenation with various substrates, the application of this methodology to cyclohexene laid the groundwork for the first synthesis of this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 930-65-4[1] |

| Molecular Formula | C₆H₉Cl[1] |

| Molecular Weight | 116.59 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 150 °C at 760 mmHg[1] |

| Density | 1.02 g/cm³[1] |

| Refractive Index | 1.48[1] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, dichloromethane, and ethanol.[1][2] |

Synthesis of this compound: A Modern Experimental Protocol

While Ziegler's original work laid the foundation, modern protocols have been refined for efficiency and safety. The following is a detailed experimental procedure for the synthesis of this compound via the allylic chlorination of cyclohexene using N-chlorosuccinimide (NCS), a method derived from the principles of the Wohl-Ziegler reaction.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents:

-

Cyclohexene

-

N-Chlorosuccinimide (NCS)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

A radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexene and carbon tetrachloride.

-

Addition of Reagents: Add N-chlorosuccinimide and a catalytic amount of the radical initiator (e.g., AIBN) to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by the decomposition of the radical initiator. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is usually complete within a few hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Experimental Workflow and Reaction Mechanism

The overall experimental workflow and the underlying reaction mechanism are crucial for understanding and successfully executing the synthesis.

Caption: General experimental workflow for the synthesis of this compound.

The Wohl-Ziegler reaction proceeds through a free-radical chain mechanism, which can be broken down into initiation, propagation, and termination steps.

References

Unveiling the Conformational Landscape of 4-Chlorocyclohexene: A Theoretical Perspective

For Immediate Release